Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate
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Overview
Description
Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylquinoline-4-carboxylic acid with 4-aminobenzoic acid propyl ester under specific conditions. The reaction may require catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds .
Scientific Research Applications
Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cellular functions . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of these enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Boronic esters: These compounds are used in similar synthetic applications and have comparable reactivity.
Uniqueness
Propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit HDACs with high selectivity makes it a valuable compound for medicinal research .
Properties
CAS No. |
332116-90-2 |
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Molecular Formula |
C26H22N2O3 |
Molecular Weight |
410.5g/mol |
IUPAC Name |
propyl 4-[(2-phenylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C26H22N2O3/c1-2-16-31-26(30)19-12-14-20(15-13-19)27-25(29)22-17-24(18-8-4-3-5-9-18)28-23-11-7-6-10-21(22)23/h3-15,17H,2,16H2,1H3,(H,27,29) |
InChI Key |
IZWCTRMZDRJRQM-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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